

Technical Guide: Synthesis and Characterization of 1-(Phenoxymethyl)-1H-benzotriazole

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Compound of Interest

Compound Name: 1-(Phenoxymethyl)-1H-benzotriazole

Cat. No.: B039042

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-(Phenoxymethyl)-1H-benzotriazole**, a heterocyclic compound with potential applications in various fields of chemical and pharmaceutical research. This document outlines a detailed, generalized experimental protocol for its synthesis, summarizes its known physical and chemical properties, and presents its spectral characterization data.

Compound Overview

1-(Phenoxymethyl)-1H-benzotriazole is an unsaturated heterocyclic compound.^[1] It belongs to the family of N-substituted benzotriazoles, which are known for their diverse biological activities and applications as synthetic auxiliaries. The introduction of a phenoxymethyl group at the N1 position of the benzotriazole ring can significantly influence its chemical reactivity and biological properties.

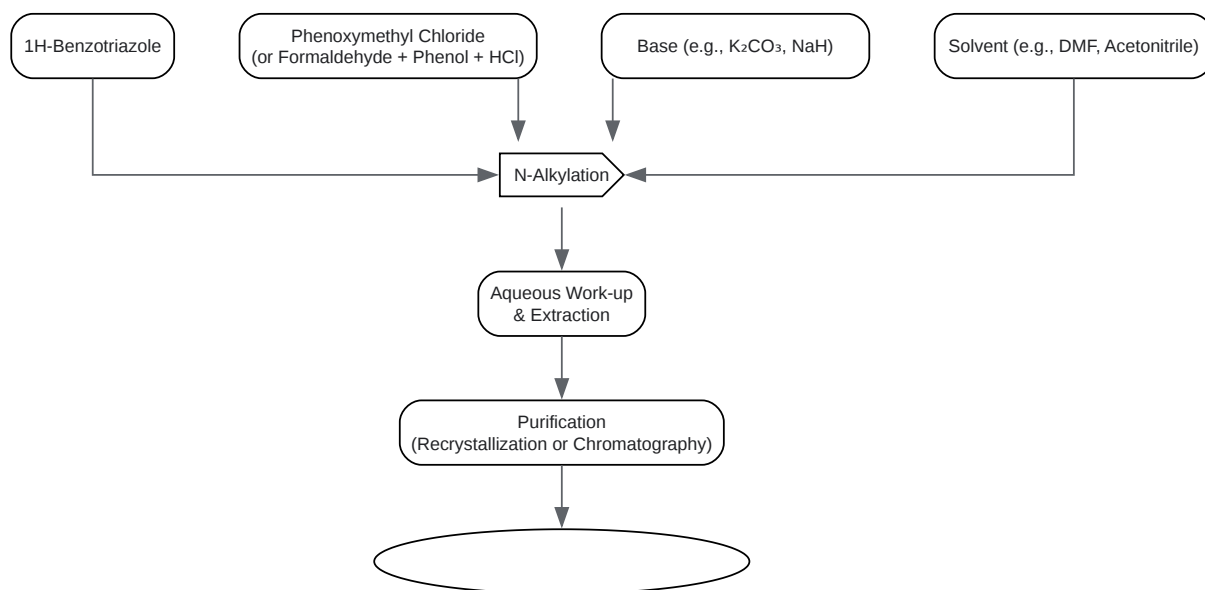
Table 1: Physical and Chemical Properties of **1-(Phenoxymethyl)-1H-benzotriazole**

Property	Value	Reference
CAS Number	111198-02-8	[1]
Molecular Formula	C ₁₃ H ₁₁ N ₃ O	[1]
Molecular Weight	225.25 g/mol	[1]
Appearance	White crystalline powder	
Melting Point	68-71 °C	
Solubility	Insoluble in water, soluble in organic solvents	

Synthesis of 1-(Phenoxymethyl)-1H-benzotriazole

The synthesis of **1-(Phenoxymethyl)-1H-benzotriazole** can be achieved through the N-alkylation of 1H-benzotriazole. A generalized and plausible method involves the reaction of 1H-benzotriazole with a suitable phenoxymethylating agent in the presence of a base. One common approach is the reaction with phenoxymethyl chloride, which can be generated in situ or used directly.

Proposed Synthetic Pathway



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Caption: Proposed synthesis workflow for **1-(Phenoxymethyl)-1H-benzotriazole**.

Experimental Protocol

This protocol describes a general procedure for the synthesis of **1-(Phenoxymethyl)-1H-benzotriazole** via N-alkylation of 1H-benzotriazole.

Materials:

- 1H-Benzotriazole
- Phenoxymethyl chloride (or paraformaldehyde and phenol in the presence of HCl)
- Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

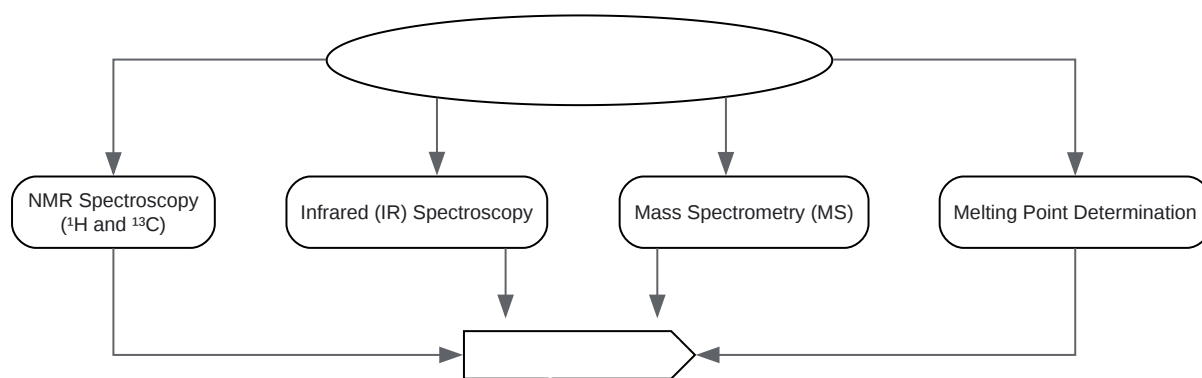
Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-benzotriazole (1.0 eq) and the chosen base (e.g., K_2CO_3 , 1.5 eq).
- **Solvent Addition:** Add a suitable anhydrous solvent such as DMF or acetonitrile to the flask.
- **Base Activation (if using NaH):** If using sodium hydride, stir the suspension at 0 °C for 30 minutes to form the sodium salt of benzotriazole.
- **Addition of Alkylating Agent:** Slowly add phenoxymethyl chloride (1.1 eq) to the reaction mixture at room temperature.
- **Reaction:** Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into ice-water and extract the product with ethyl acetate. If acetonitrile was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
- **Extraction and Washing:** Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford pure **1-(Phenoxymethyl)-1H-benzotriazole**.

Characterization of 1-(Phenoxymethyl)-1H-benzotriazole

The structure and purity of the synthesized **1-(Phenoxymethyl)-1H-benzotriazole** can be confirmed by various spectroscopic techniques.

Characterization Workflow



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Caption: Logical workflow for the characterization of **1-(Phenoxymethyl)-1H-benzotriazole**.

Spectral Data

The following tables summarize the expected spectral data for **1-(Phenoxymethyl)-1H-benzotriazole** based on its chemical structure and data from related compounds.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.05	d	1H	Ar-H (Benzotriazole)
~7.50	m	2H	Ar-H (Benzotriazole)
~7.35	m	1H	Ar-H (Benzotriazole)
~7.30	t	2H	Ar-H (Phenoxy)
~7.00	t	1H	Ar-H (Phenoxy)
~6.90	d	2H	Ar-H (Phenoxy)
~6.30	s	2H	O-CH ₂ -N

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~157.0	C (Phenoxy, C-O)
~146.0	C (Benzotriazole, quaternary)
~133.0	C (Benzotriazole, quaternary)
~129.5	CH (Phenoxy)
~128.0	CH (Benzotriazole)
~124.5	CH (Benzotriazole)
~122.0	CH (Phenoxy)
~120.0	CH (Benzotriazole)
~115.0	CH (Phenoxy)
~110.0	CH (Benzotriazole)
~75.0	O-CH ₂ -N

Table 4: Predicted IR Spectral Data (KBr, cm⁻¹)

Wavenumber (cm ⁻¹)	Assignment
3050-3100	C-H stretching (aromatic)
2900-3000	C-H stretching (aliphatic)
1600, 1490	C=C stretching (aromatic)
1240	C-O-C stretching (asymmetric)
1080	C-O-C stretching (symmetric)
740	C-H bending (ortho-disubstituted benzene)

Table 5: Predicted Mass Spectrometry Data (EI-MS)

m/z	Assignment
225	[M] ⁺
119	[C ₆ H ₅ N ₃] ⁺
107	[C ₆ H ₅ O-CH ₂] ⁺
91	[C ₆ H ₅ N] ⁺
77	[C ₆ H ₅] ⁺

Safety and Handling

1-(Phenoxymethyl)-1H-benzotriazole should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and all reagents used in the synthesis.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **1-(Phenoxymethyl)-1H-benzotriazole**. The outlined experimental protocol, based on established N-alkylation methodologies, offers a practical starting point for its preparation in a laboratory setting. The tabulated physical, chemical, and spectral data serve

as a valuable reference for researchers engaged in the synthesis, characterization, and application of this and related benzotriazole derivatives. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity.

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References

- 1. scbt.com [scbt.com]
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